beta-NM;NMN

NAD+ boosting clinical pharmacokinetics healthy aging

Amorphous NMN degrades rapidly under ambient humidity, compromising NAD+ elevation studies. Specify crystalline β-NMN (CAS 1094-61-7) for reproducible pharmacokinetics. - Clinically validated: MIB-638 polymorph shows 1.7-3.7× blood NMN AUC; 2-fold NAD+ increase at 1000 mg/day (2026 human trial) - Stereochemically pure β-anomer: Endogenous NMNAT substrate; α-anomer inactive - Supply chain: ≥99.0% purity, XRPD crystalline form verification, controlled hygroscopicity

Molecular Formula C11H15N2O8P
Molecular Weight 334.22 g/mol
Cat. No. B10760172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-NM;NMN
Molecular FormulaC11H15N2O8P
Molecular Weight334.22 g/mol
Structural Identifiers
SMILESC1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)[O-])O)O)C(=O)N
InChIInChI=1S/C11H15N2O8P/c12-10(16)6-2-1-3-13(4-6)11-9(15)8(14)7(21-11)5-20-22(17,18)19/h1-4,7-9,11,14-15H,5H2,(H3-,12,16,17,18,19)
InChIKeyDAYLJWODMCOQEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-NMN Procurement Guide


Beta-nicotinamide mononucleotide (β-NMN, CAS 1094-61-7) is a nucleotide comprising a nicotinamide moiety linked to ribose-5′-phosphate, functioning as the immediate biosynthetic precursor to nicotinamide adenine dinucleotide (NAD+) in mammalian cells [1]. As the penultimate intermediate in the salvage pathway, β-NMN is converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes, distinguishing it from upstream precursors such as nicotinamide riboside (NR) and nicotinamide (NAM) that require additional enzymatic steps [2]. β-NMN has attracted substantial commercial and clinical interest as an orally bioavailable NAD+ booster, with applications spanning healthy aging, metabolic health, and biopharmaceutical manufacturing [3].

β-anomer stereochemistry required for NMNAT enzyme recognition; verify β-configuration
NAD+ salvage pathway precursor distinct from NR and NAM; fewer enzymatic steps to NAD+
Crystalline polymorph specification impacts stability; amorphous NMN is hygroscopic and degrades

Why Generic Substitution Fails


Despite sharing the NAD+ precursor classification, β-NMN, NR, and NAM exhibit fundamentally divergent pharmacokinetic profiles, metabolic fates, and clinical efficacy that preclude interchangeable procurement [1]. A landmark 2026 head-to-head human trial demonstrated that while NR and NMN both approximately doubled baseline whole-blood NAD+ after 14 days, NAM produced no sustained elevation and instead triggered an acute, transient homocysteine spike exceeding 8-fold [1]. Beyond clinical performance, the physical form of β-NMN critically determines stability: amorphous NMN is highly hygroscopic and degrades rapidly under ambient humidity, whereas crystalline polymorphs (e.g., Form I, Form II, and the microcrystalline MIB-626 polymorph) exhibit markedly superior thermodynamic stability and resistance to hydrolysis [2]. Furthermore, the stereochemical configuration matters—only the β-anomer is the endogenous, enzymatically competent form; α-NMN and other isomers possess unknown biological activity and safety profiles [3]. These physicochemical, pharmacokinetic, and stereochemical variables mean that sourcing decisions based solely on the label 'NMN' without specifying β-configuration, crystalline form, and purity level carry substantial risk of compromised efficacy and reproducibility.

Stereochemical mismatch
α-NMN and other isomers lack defined enzymatic activity; only the β-anomer is the endogenous NAD+ precursor.
Solid-form instability
Amorphous NMN continuously absorbs moisture and undergoes structural degradation; crystalline forms (e.g., Form I) maintain stability under ambient conditions.
Precursor-class divergence
Nicotinamide (NAM) does not sustain NAD+ elevation and induces a pronounced homocysteine spike, unlike NMN and NR.

Product-Specific Evidence Guide


Sustained NAD+ Elevation in Humans

In the first direct human head-to-head comparison of three major NAD+ precursors, 65 healthy adults (18–50 years) were randomized to receive oral NMN (1000 mg/day), NR (1000 mg/day), NAM (500 mg/day), or placebo for 14 days. NMN increased baseline whole-blood NAD+ concentrations by approximately 2-fold (mean increase of 43.1 µM, P < 0.001) compared to placebo—an effect statistically indistinguishable from NR (+49.4 µM). In contrast, NAM produced no significant change in baseline NAD+ levels (P = 0.461), providing only a transient spike within 1 hour that returned to baseline within 4 hours [1]. Additionally, NAM induced an acute, more than 8-fold median increase in plasma homocysteine on both Day 1 and Day 14, reflecting heightened methylation demand, whereas NMN and NR did not elevate homocysteine [1].

Sustained NAD+ Elevation
Head-to-head comparison
NMN 1000 mg/day: +43.1 µM, ~2-fold vs placebo
NR 1000 mg/day: +49.4 µM
NAM 500 mg/day: no sustained change (P=0.461)
NAM: >8-fold homocysteine spike
Supports comparable NAD+ elevation to NR; NAM not suited for sustained endpoint studies.
n=65 healthy adults; 14-day randomized trial; LC-MS/MS
NAD+ boosting clinical pharmacokinetics healthy aging

Bloodstream Stability Comparison

In murine blood ex vivo, NMN demonstrates significantly greater stability than NR. Within one hour of incubation in mouse blood, the majority of NR is enzymatically converted to nicotinamide (NAM), whereas NMN levels remain essentially unchanged over the same time period [1]. Complementary data from isolated murine plasma incubated with 0.5 mM NR or NMN at 37 °C for 60 minutes confirm that NR undergoes substantial degradation with the appearance of NAM, while NMN remains stable [2]. This differential plasma stability suggests that orally administered NMN may be less susceptible to premature degradation in the circulation, potentially influencing the pharmacokinetic profile and tissue distribution of intact precursor.

Bloodstream Stability
Cross-study comparable
NMN remains stable in murine blood ex vivo
NR rapidly degrades to NAM within 60 min
NMN may offer greater stability in circulation for in vivo study design.
Murine blood/plasma, 37°C; LC-QqQ MS
pharmacokinetics metabolic stability preclinical models

Crystalline Polymorph Stability

β-NMN exists in multiple solid-state forms with markedly different stability profiles. Patent data demonstrate that amorphous NMN is highly hygroscopic: dynamic vapor sorption analysis shows continuous mass increase upon exposure to atmospheric humidity, with the amorphous material undergoing progressive phase changes indicative of water uptake and potential hydrolytic degradation [1]. In contrast, crystalline Form I (anhydrous) β-NMN, characterized by distinct XRPD peaks at 2θ values of 20.03°, 20.14°, 21.83°, and 25.73°, exhibits substantially lower hygroscopicity and greater resistance to moisture-induced degradation [1]. Post-storage XRPD comparison confirms that amorphous NMN undergoes significant structural changes, while crystalline Form I maintains its diffraction pattern [1]. The MIB-626 formulation, a microcrystalline unique polymorph of β-NMN, was specifically developed as a pharmaceutical-grade oral formulation, demonstrating dose-proportional pharmacokinetics with blood NMN AUC increases of 1.7-fold (1000 mg once-daily) and 3.7-fold (1000 mg twice-daily) above baseline in a randomized controlled trial of 32 overweight or obese adults aged 55–80 years [2].

Crystalline Polymorph Stability
Class-level inference
Crystalline Form I: stable XRPD post-storage, low hygroscopicity
Amorphous NMN: progressive mass increase under humidity, altered XRPD
Crystalline β-NMN is preferred for formulation stability and handling.
DVS, XRPD; patent data
solid-state chemistry polymorph screening shelf-life stability

High-Purity Specification Standards

A patented high-purity β-NMN specification establishes a purity threshold of ≥99.0% by mass, with seven structurally characterized impurities—C11H15NO9P, C10H16N5O10P2, C9H15N3O8P, C9H15N3O7P, C9H16N4O8P, C10H16N5O7P, and C21H27N6O15P2—controlled at or below the detection limit [1]. This specification addresses a critical procurement concern: NMN products with uncontrolled impurity profiles may contain compounds of unknown toxicological and pharmacological activity, which is particularly relevant for long-term supplementation and clinical trial material. The patent further describes a production method combining enzymatic steps (AMP nucleosidase, ribose-phosphate diphosphokinase, nicotinamide phosphoribosyltransferase) with preparative chromatography to achieve this purity level [1]. In contrast, commodity-grade NMN typically specifies ≥98% or ≥99% purity without characterizing or quantifying individual impurity species, leaving the nature of the residual 1–2% undefined.

High-Purity Specification
Supporting evidence
≥99.0% purity; 7 named impurities each ≤ detection limit
Commodity NMN: ≥98% without individual impurity characterization
Enables impurity-controlled specification for GMP manufacturing and reproducibility.
HPLC purity; preparative chromatography
analytical chemistry quality control pharmaceutical specification

Cellular Uptake Mechanism

Stable isotope tracer studies using ¹⁸O-labeled NMN and NR in HepG2 cells demonstrate that extracellular NMN is dephosphorylated to NR prior to cellular uptake, with NR then reconverted to NMN intracellularly by nicotinamide riboside kinase 1 (NRK1) before entering the NAD+ synthesis pathway [1]. Genetic loss-of-function experiments confirm that NRK1 is necessary and rate-limiting for NAD+ synthesis from both exogenous NR and NMN, while being dispensable for NAD+ synthesis from NAM or nicotinic acid [1]. This shared NRK1-dependent uptake mechanism explains why NMN and NR produce comparable NAD+ elevations in human trials, but also implies that the two precursors may exhibit differential tissue-specific bioavailability: tissues with high extracellular nucleotidase activity (e.g., CD73-expressing endothelia) may preferentially generate NR from NMN, while tissues with low nucleotidase activity may be less accessible to NMN-derived NAD+ synthesis. The Slc12a8 transporter, proposed as a direct NMN importer in the murine intestine, remains debated and has not been robustly validated in human tissues [2].

Cellular Uptake Mechanism
Direct head-to-head comparison
NRK1-dependent pathway shared with NR; NMN dephosphorylated to NR prior to uptake
NRK1 KO abolishes NAD+ synthesis from both NMN and NR
NRK1 dependency may create tissue-specific bioavailability differences.
HepG2 cells; 18O tracer; NRK1 knockout
cellular transport NAD+ metabolism NRK1 enzymology

Industrial Bioproduction Yield

A metabolically engineered Escherichia coli strain demonstrated extracellular production of NMN at 6.79 g/L from glucose and nicotinamide (NAM) in fed-batch fermentation, achieving a reaction selectivity of 86% for the conversion of NAM to NMN [1]. This bioprocess approach is significant because it uses low-cost substrates (glucose and NAM) rather than the more expensive nicotinamide riboside (NR) that is required as a starting material in enzymatic NMN synthesis routes employing NRK [2]. An alternative optimized fed-batch biotransformation process achieved an even higher NMN titre of 16.2 g/L from 6.1 g/L NAM in 25 hours, with a NAM conversion rate of 97.0% [2]. These production metrics provide benchmarks for evaluating supplier manufacturing capability: higher titres and selectivity directly correlate with lower cost of goods and reduced purification burden.

Industrial Bioproduction Yield
Cross-study comparable
16.2 g/L titers, 97% NAM conversion in 25 h
6.79 g/L, 86% selectivity via alternative route
Supports scalable enzymatic production from low-cost substrates.
E. coli fed-batch; 5 L bioreactor
industrial biotechnology metabolic engineering process scale-up

Best Application Scenarios


Clinical Trials for Sustained NAD+

For clinical studies where sustained, verifiable increases in circulating NAD+ are the primary endpoint, β-NMN at 1000 mg/day offers a data-backed option with published dose-response pharmacokinetics. The MIB-626 microcrystalline β-NMN polymorph provides the most extensively characterized clinical dataset, demonstrating 1.7–3.7-fold increases in blood NMN AUC and significant NAD+ elevations over 14 days in adults aged 55–80 [1]. For trials comparing NAD+ precursors directly, the 2026 Christen et al. study establishes that NMN and NR produce comparable ~2-fold NAD+ increases, while NAM is ineffective for sustained elevation, enabling informed comparator selection [2].

Solid-State Formulation Stability

When developing oral solid dosage forms (tablets, capsules) or powdered supplement blends, crystalline β-NMN (Form I or microcrystalline polymorph) should be specified over amorphous NMN to mitigate hygroscopicity-driven degradation. Patent data confirm that amorphous NMN undergoes continuous moisture uptake and structural changes under ambient humidity, whereas crystalline Form I maintains its XRPD fingerprint post-storage [1]. Formulators should request vendor Certificates of Analysis specifying crystalline form (via XRPD) and purity ≥99.0% with individual impurity characterization, referencing the high-purity β-NMN patent specification as a quality benchmark [2].

CHO Cell Culture Productivity

In Chinese hamster ovary (CHO) cell-based bioproduction of therapeutic antibodies, β-NMN supplementation has been validated alongside NR and NA as an effective NAD+ precursor for improving cell-specific productivity. A 2024 study demonstrated that NMN, NA, and NR all increased intracellular NAD+ by up to 70.6% and improved antibody productivity comparably to direct NAD+ treatment, with comparable integral viable cell density [1]. For industrial cell culture applications, NMN offers a potentially more cost-effective alternative to direct NAD+ supplementation when sourced via high-selectivity enzymatic production routes achieving titres of 6.79–16.2 g/L from NAM and glucose [2].

Tissue-Specific NAD+ Pharmacology

For rodent studies examining tissue-specific NAD+ flux, NMN's differential stability in blood (remaining intact while NR is rapidly degraded to NAM) makes it the preferred precursor when the goal is to study NMN-specific pharmacokinetics or to minimize confounding by NAM-derived metabolites [1]. Additionally, the 2026 discovery that NR and NMN elevate systemic NAD+ primarily via gut microbial conversion to nicotinic acid (NA), which then acts through the Preiss-Handler pathway, positions NMN as a key tool for investigating gut-liver axis pharmacology and microbiome-dependent NAD+ biology [2]. Researchers designing such studies should source β-NMN with documented stereochemical purity, as the α-anomer is not a substrate for endogenous NMNAT enzymes [3].

Application
Selection Property
Validation Focus
Sustained NAD+ endpoint studies
Crystalline β-NMN with published PK characterization
Confirm NAD+ elevation and reproducibility in target cohort
Solid-state formulation development
Crystalline form (Form I) with low hygroscopicity
XRPD fingerprint post-storage and impurity profile
CHO cell culture productivity enhancement
NAD+ precursor with confirmed intracellular NAD+ increase
Cell-specific productivity and titer in relevant cell line
Tissue-specific NAD+ pharmacology studies
β-stereochemistry and differential blood stability
NMN-specific pharmacokinetics and tissue NAD+ flux

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-NM;NMN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.